molecular formula C20H25FN4O3S B12174919 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide

Cat. No.: B12174919
M. Wt: 420.5 g/mol
InChI Key: ALTSMGSYORHSKU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and a sulfonyl group

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the sulfonyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.

    Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid: This compound shares the pyrimidine and piperidine rings but lacks the sulfonyl group, resulting in different chemical properties and applications.

    1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: Similar to the previous compound but with an amide group instead of a carboxylic acid, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

Molecular Formula

C20H25FN4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-fluorophenyl)sulfonylethyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H25FN4O3S/c1-14-12-15(2)24-20(23-14)25-10-3-4-16(13-25)19(26)22-9-11-29(27,28)18-7-5-17(21)6-8-18/h5-8,12,16H,3-4,9-11,13H2,1-2H3,(H,22,26)

InChI Key

ALTSMGSYORHSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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